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molecular formula C13H14N2O2 B8485551 6-(3,4-Dimethoxy-phenyl)-pyridin-3-ylamine

6-(3,4-Dimethoxy-phenyl)-pyridin-3-ylamine

Cat. No. B8485551
M. Wt: 230.26 g/mol
InChI Key: VDLMWZVSCZQZPE-UHFFFAOYSA-N
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Patent
US08476294B2

Procedure details

To a mixture of 2-(3,4-dimethoxyphenyl)-5-nitropyridine (Interchim, Montlucon, France, 2.85 g, 10.95 mmol) in MeOH (27 ml) and THF (27 ml), Ra/Ni catalyst (1.10 g, 10.95 mmol) was added and shaked under hydrogen at rt for 15 h. After that, the RM was filtered over celite, the catalyst was washed with MeOH and the filtrate was evaporated to dryness to give the title compound as an off-white solid. (HPLC: tR 2.22 min (Method A); M+H=231 MS-ES)
Quantity
2.85 g
Type
reactant
Reaction Step One
Name
Quantity
27 mL
Type
solvent
Reaction Step One
Name
Quantity
27 mL
Type
solvent
Reaction Step One
Name
Quantity
1.1 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:11]2[CH:16]=[CH:15][C:14]([N+:17]([O-])=O)=[CH:13][N:12]=2)[CH:6]=[CH:7][C:8]=1[O:9][CH3:10]>CO.C1COCC1.[Ni]>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:11]2[N:12]=[CH:13][C:14]([NH2:17])=[CH:15][CH:16]=2)[CH:6]=[CH:7][C:8]=1[O:9][CH3:10]

Inputs

Step One
Name
Quantity
2.85 g
Type
reactant
Smiles
COC=1C=C(C=CC1OC)C1=NC=C(C=C1)[N+](=O)[O-]
Name
Quantity
27 mL
Type
solvent
Smiles
CO
Name
Quantity
27 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
1.1 g
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
After that, the RM was filtered over celite
WASH
Type
WASH
Details
the catalyst was washed with MeOH
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated to dryness

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
COC=1C=C(C=CC1OC)C1=CC=C(C=N1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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